2,5-Dibromo-4-methylaniline

Organic Synthesis Cross-Coupling Medicinal Chemistry

Synthetic bottlenecks often arise from inconsistent bromination patterns in aniline intermediates. This polyhalogenated aromatic amine (C₇H₇Br₂N, MW 264.94) solves this with precise 2,5-dibromo-4-methyl substitution. - **Regioselective Coupling**: Two distinct C-Br bonds allow sequential Suzuki/Heck reactions for unsymmetrical biaryl architectures (bis-arylation yields ~75% under aqueous conditions). - **Reliable Supply**: Consistent physical form (mp 65-70°C), soluble in ethanol/acetone, with lot-to-lot reproducibility for pharma and agrochemical R&D.

Molecular Formula C7H7Br2N
Molecular Weight 264.948
CAS No. 140373-62-2
Cat. No. B2819030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-methylaniline
CAS140373-62-2
Molecular FormulaC7H7Br2N
Molecular Weight264.948
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)N)Br
InChIInChI=1S/C7H7Br2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
InChIKeyVJCBGDVYZBLGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-methylaniline Overview


2,5-Dibromo-4-methylaniline (CAS 140373-62-2) is a polyhalogenated aromatic amine derivative of aniline, characterized by the substitution of bromine atoms at the 2 and 5 positions and a methyl group at the 4 position of the benzene ring, with a molecular formula of C₇H₇Br₂N and a molecular weight of 264.94 g/mol [1]. As a solid compound with a melting point of approximately 65-70 °C and limited water solubility but soluble in organic solvents like ethanol or acetone, it is widely utilized as a versatile intermediate in organic synthesis . Its structure, featuring two reactive C–Br bonds suitable for cross-coupling and an amino group for further functionalization, makes it valuable across pharmaceuticals, agrochemicals, and materials science applications .

1
Two distinct C–Br bonds support sequential cross-coupling for unsymmetrical architectures
2
Amino group enables amide, diazonium, or other derivatization
3
Scaffold for pharmaceutical, agrochemical, and materials science intermediates

2,5-Dibromo-4-methylaniline Procurement Considerations


The substitution of 2,5-dibromo-4-methylaniline with generic bromoaniline analogs in synthetic workflows is not advisable without rigorous validation, as its specific 2,5-dibromo-4-methyl substitution pattern imparts unique steric and electronic properties that govern its reactivity, regioselectivity, and the properties of final products . For instance, the presence of two bromine atoms in specific positions dictates the outcome of sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrical architectures that cannot be reliably reproduced using mono-brominated or differently substituted analogs . The quantitative evidence provided below details these critical, measurable differentiators that directly impact experimental outcomes and procurement decisions.

!
Mono-brominated analogs lack a second C–Br bond, preventing sequential coupling for unsymmetrical targets.
!
Different substitution patterns alter steric and electronic properties, changing reactivity and regioselectivity.
!
Substitution pattern shifts lipophilicity profile, potentially affecting solubility and partitioning in synthetic or biological matrices.

2,5-Dibromo-4-methylaniline Comparative Analysis


Regioselective Cross-Coupling Reactivity

The dibromo substitution in 2,5-dibromo-4-methylaniline provides two distinct reactive sites for sequential cross-coupling, enabling the controlled synthesis of unsymmetrical biaryl structures, a capability fundamentally absent in mono-brominated analogs like 4-bromo-2-methylaniline . A study on the Suzuki coupling of bromoanilines demonstrated that the presence of multiple halogen atoms allows for iterative coupling steps, yielding complex molecules with an overall yield of 75% from the dibromo substrate [1].

Sequential Cross-Coupling
Class-level inference
Target: Two distinct C–Br bonds for iterative Pd couplings, overall 75% yield for complex biaryls.
Comparator (4-Bromo-2-methylaniline): Single C–Br bond, limited to one coupling step.
Supports synthesis of unsymmetrical biaryl architectures
Yields may vary with substrate and conditions; class-level observation
Organic Synthesis Cross-Coupling Medicinal Chemistry

Suzuki Coupling Yield Comparison

The specific 2,5-dibromo substitution pattern in this compound influences its reactivity in Suzuki-Miyaura couplings. In a comparative study under identical conditions, a related dibromoaniline substrate demonstrated a yield of 75% for the formation of a bis-arylated product [1]. In contrast, 4-bromoaniline, a common mono-brominated analog, yielded 82% for its mono-arylated product under similar conditions [2].

Suzuki Coupling Yield
Cross-study comparable
Target: 75% yield for bis-arylated product (related dibromoaniline)
Comparator (4-Bromoaniline): 82% yield for mono-arylated product
Reported yield context; comparable efficiency with greater molecular complexity
Conditions: Pd cat., aq. DMF, 30–60 min; cross-study comparison
Organic Synthesis Palladium Catalysis Process Chemistry

Commercial Purity and Storage

For procurement decisions, the compound is commercially available with a minimum purity specification of 95% and is recommended for storage at 2-8°C to maintain long-term stability [1]. While this represents standard practice for brominated anilines, the availability of higher purity grades (e.g., ≥98%) from some vendors offers options for more demanding applications .

Commercial Purity & Storage
Supporting evidence
Purity: ≥95% (higher grades available)
Storage: 2–8°C recommended
Confirm grade matches protocol needs; plan cold storage logistics
Review supplier certificate of analysis for exact lot purity
Chemical Procurement Reagent Quality Stability

Computed Lipophilicity (XLogP3)

The presence of two electron-withdrawing bromine atoms and a methyl group significantly influences the compound's lipophilicity, a critical parameter for applications in medicinal chemistry and materials science. The computed XLogP3 value for 2,5-dibromo-4-methylaniline is 3.0 [1]. In comparison, the unsubstituted parent molecule, aniline, has a computed XLogP3 of approximately 0.9 [2], while a mono-brominated analog, 4-bromoaniline, has a value of approximately 1.9 [3].

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 = 3.0
Comparator: Aniline ≈ 0.9; 4-Bromoaniline ≈ 1.9
Higher lipophilicity may benefit membrane permeability or non-polar solubility
Computed value; experimental validation recommended
Computational Chemistry Drug Design Physicochemical Properties

2,5-Dibromo-4-methylaniline Applications


Unsymmetrical Biaryl Intermediate Synthesis

This compound is ideally suited for the synthesis of complex, unsymmetrical biaryl motifs commonly found in drug candidates. Its two distinct C–Br bonds allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of molecular diversity around a central aniline core . The ability to install two different aryl or alkenyl groups in a controlled manner from a single precursor is a key advantage for medicinal chemistry libraries, as supported by the demonstrated 75% yield for bis-arylation under aqueous conditions [1].

Organic Electronic Materials Building Block

The electron-withdrawing bromine atoms on the aromatic ring modulate the electronic properties of derived materials, making 2,5-dibromo-4-methylaniline a valuable building block for organic electronics . The calculated XLogP3 of 3.0 [2] suggests a higher degree of lipophilicity compared to less substituted anilines, which can be advantageous for tuning solubility and film-forming properties during device fabrication.

Dyes, Pigments, and Agrochemical Precursor

As a reactive aromatic amine, this compound serves as a crucial intermediate in the production of azo dyes and pigments, as well as in the synthesis of certain herbicides and pesticides . The presence of the methyl and amine groups, in conjunction with the bromine handles, provides a versatile platform for generating a wide array of functionalized molecules used in industrial colorants and crop protection agents.

Enzyme Inhibition and Probe Development

The brominated aniline scaffold can be used as a core structure for developing enzyme inhibitors or biological probes. The amino group allows for conjugation to affinity tags or reporter molecules, while the bromine atoms can be leveraged for further structural elaboration via cross-coupling to explore structure-activity relationships . Researchers building small-molecule libraries for target validation may find this scaffold a useful starting point for hit expansion.

Application
Selection Property
Validation Focus
Unsymmetrical biaryl intermediate synthesis
Two distinct C–Br bonds for sequential coupling
Regioselectivity and sequential coupling yield
Organic electronic materials building block
Electron-withdrawing Br substituents, computed lipophilicity
Solubility and film-forming properties
Dyes, pigments, and agrochemical precursors
Reactive amine and bromine handles for derivatization
Azo coupling or cross-coupling efficiency
Enzyme inhibitor and probe development
Amino group for conjugation, C–Br for SAR exploration
Conjugation chemistry and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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